Oseltamivir-d5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

317.43 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2 |

InChI Key |

VSZGPKBBMSAYNT-VQUPXQQCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oseltamivir-d5: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Oseltamivir-d5. This compound is the deuterated analog of Oseltamivir, a potent antiviral drug used for the treatment and prophylaxis of influenza A and B viruses. The incorporation of deuterium isotopes makes it an invaluable tool in pharmacokinetic and bioanalytical studies, primarily as an internal standard for mass spectrometry-based quantification of Oseltamivir.

Chemical Structure and Identification

This compound is structurally identical to Oseltamivir, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl ester group. This isotopic labeling provides a distinct mass signature for mass spectrometry without significantly altering the chemical properties of the molecule.

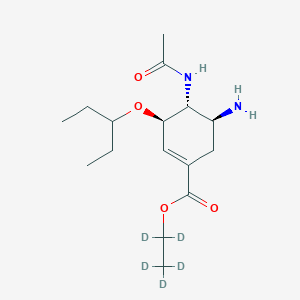

Below is the chemical structure of this compound phosphate:

Caption: Chemical structure of this compound Phosphate.

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium atoms has a negligible effect on the physicochemical properties of the molecule, such as acidity, basicity, and solubility, but it provides a significant mass shift that is crucial for its use as an internal standard.

Table 1: Physicochemical Properties of this compound and Oseltamivir

| Property | This compound | Oseltamivir | Oseltamivir Phosphate | This compound Phosphate |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[1] | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[2] | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[3] | 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[1] |

| Molecular Formula | C₁₆H₂₃D₅N₂O₄[4] | C₁₆H₂₈N₂O₄[2] | C₁₆H₃₁N₂O₈P | C₁₆H₂₆D₅N₂O₈P[5] |

| Molecular Weight | 317.44 g/mol [4] | 312.41 g/mol [6] | 410.4 g/mol | 415.43 g/mol [5][7] |

| CAS Number | 1093851-63-8[4] | 196618-13-0[6] | 204255-11-8[6] | Not explicitly available |

| Melting Point | Not available | Not available | 196-198°C | Not available |

| Solubility | Not available | Soluble in water (>500 mg/ml), methanol, DMSO (2 mg/ml at 25° C), and ethanol (<1 mg/ml at 25° C) | Freely soluble in water. Soluble in DMSO (~10 mg/ml) and PBS (pH 7.2) (~10 mg/ml).[8] | Soluble in DMSO.[9] |

| Appearance | Solid[10] | Crystalline solid[8] | White Crystalline Solid | Solid[10] |

Synthesis of this compound

The synthesis of this compound follows the same synthetic route as Oseltamivir, with the key difference being the use of deuterated ethanol (ethanol-d5) in the esterification step. The most common industrial synthesis of Oseltamivir starts from shikimic acid.

A representative workflow for the synthesis of Oseltamivir, which can be adapted for this compound, is outlined below.

Caption: A generalized synthetic workflow for this compound.

Note: This is a simplified representation. The actual synthesis involves multiple steps and purification processes.[11] For the synthesis of this compound, deuterated ethanol (CH₃CD₂OH) would be used in the initial esterification step to introduce the d5-ethyl group.

Experimental Protocols

General Analytical Methodologies

This compound is predominantly used as an internal standard in the quantification of Oseltamivir in biological matrices. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 2: Representative LC-MS/MS Parameters for Oseltamivir Analysis using this compound as Internal Standard

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used.[12][13] |

| Flow Rate | 0.2-0.8 mL/min |

| Injection Volume | 5-20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] |

| MRM Transitions (Oseltamivir) | Q1: m/z 313.1 -> Q3: m/z 166.2[14] |

| MRM Transitions (this compound) | Q1: m/z 318.1 -> Q3: m/z 171.2 |

Sample Preparation Protocol for Plasma Samples

-

Spiking: To 200 µL of human plasma, add a known concentration of this compound solution (internal standard).

-

Protein Precipitation/Extraction: Perform protein precipitation with a solvent like acetonitrile or solid-phase extraction (SPE) to remove proteins and other interfering substances.[12]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus in the body.

The following diagram illustrates the mechanism of neuraminidase inhibition by oseltamivir carboxylate.

Caption: Oseltamivir's mechanism of action as a neuraminidase inhibitor.

Conclusion

This compound is a critical analytical tool for the development and clinical evaluation of Oseltamivir. Its stable isotopic labeling allows for precise and accurate quantification of the parent drug in complex biological matrices. This technical guide provides essential information for researchers and professionals working with Oseltamivir and its deuterated analog, facilitating further research and development in the field of antiviral therapeutics.

References

- 1. This compound (phosphate) | C16H31N2O8P | CID 76973242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | CAS#:1093851-63-8 | Chemsrc [chemsrc.com]

- 5. This compound Phosphate | LGC Standards [lgcstandards.com]

- 6. Oseltamivir - Wikipedia [en.wikipedia.org]

- 7. This compound Phosphate | LGC Standards [lgcstandards.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound phosphate (GS 4104-d5 phosphate) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 12. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Oseltamivir-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme, crucial for the replication of influenza A and B viruses.[1][2][3] It is administered as an ethyl ester prodrug, oseltamivir phosphate, which is rapidly metabolized in the body to its active form, oseltamivir carboxylate.[2][4][5]

In drug development and clinical pharmacology, stable isotope-labeled internal standards are essential for accurate quantification of drug molecules in biological matrices.[6][7] Oseltamivir-d5, where five hydrogen atoms on the ethyl ester group are replaced with deuterium, serves as an ideal internal standard for bioanalytical studies involving oseltamivir.[8][9] The deuterium substitution provides a distinct mass shift for mass spectrometric detection without significantly altering the compound's chemical and chromatographic properties.[10][11] This guide provides a comprehensive overview of a representative synthesis method and the detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Oseltamivir. A common industrial approach begins with naturally available (-)-shikimic acid.[12][13][14] The key modification for producing the deuterated analogue involves the use of a deuterated ethylating agent in the final esterification step. The following protocol describes the synthesis from the immediate precursor, Oseltamivir Carboxylate.

Experimental Protocol: Esterification to this compound

This procedure outlines the final step in the synthesis, the conversion of the active carboxylate metabolite to the deuterated prodrug.

-

Reaction Setup: In a clean, dry, round-bottom flask under an inert nitrogen atmosphere, dissolve Oseltamivir Carboxylate (1.0 equivalent) in anhydrous ethanol-d6 (CD₃CD₂OD). The volume of solvent should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram).

-

Acid Catalyst: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution. This reaction generates the acid catalyst in situ.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Salt Formation (Optional): For the phosphate salt, dissolve the purified this compound freebase in a suitable solvent like acetone or isopropanol and treat with a stoichiometric amount of phosphoric acid.[12] The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound phosphate.

Characterization of this compound

Thorough characterization is critical to confirm the identity, purity, and isotopic enrichment of this compound, ensuring its suitability as an internal standard.[10][15] The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₃D₅N₂O₄ | [16] |

| Molecular Weight | 317.44 g/mol | [16] |

| Exact Mass | 317.236 Da | [16] |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | [17] |

| Form | White to off-white solid | N/A |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium atoms and is the basis for its use in quantitative analysis.[10]

Experimental Protocol (LC-MS/MS):

-

Instrumentation: Triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Chromatography: Separation is typically achieved on a C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and 10 mM ammonium formate buffer.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[8]

Quantitative Data:

The mass shift of +5 amu (atomic mass units) relative to unlabeled oseltamivir is monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oseltamivir | 313.1 | 166.2 | [8][9] |

| This compound (IS) | 318.1 | 171.2 | [8][9] |

Isotopic Purity: Isotopic purity is assessed by comparing the mass spectral peak intensity of the deuterated molecule (M+5) with the intensities of the unlabeled (M+0) and lesser-labeled species. A high isotopic enrichment (typically >98%) is required for a reliable internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the specific location of the deuterium labels.[10]

Experimental Protocol:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Analyses: ¹H NMR and ¹³C NMR spectra are acquired.

Expected Spectral Data:

The key difference in the ¹H NMR spectrum of this compound compared to Oseltamivir is the absence of signals corresponding to the ethyl group protons.

| Oseltamivir Proton Signal | Expected δ (ppm) | This compound Observation |

| -O-CH₂-CH₃ (quartet) | ~4.1-4.2 | Absent or significantly reduced |

| -O-CH₂-CH₃ (triplet) | ~1.2-1.3 | Absent or significantly reduced |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

In the ¹³C NMR spectrum, the signals for the deuterated ethyl carbons (-CD₂- and -CD₃) would appear as multiplets due to C-D coupling and would be shifted slightly upfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Experimental Protocol:

-

Instrumentation: HPLC system with UV detection.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as bicarbonate buffer (pH 10), is effective.[18]

-

Detection: UV absorbance at 220 nm or 254 nm.[18]

-

Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. A chemical purity of >98% is generally required. The retention time of this compound is expected to be nearly identical to that of unlabeled Oseltamivir.

Conclusion

The synthesis of this compound is achieved by adapting established synthetic routes for Oseltamivir, with the critical modification of using a deuterated reagent during the ethyl ester formation. Rigorous analytical characterization using a combination of mass spectrometry, NMR spectroscopy, and chromatography is imperative.[15] This process confirms the molecular identity, verifies the site and extent of deuterium incorporation, and establishes the chemical purity of the final compound. A well-characterized batch of this compound is an invaluable tool for researchers, enabling precise and accurate quantification of Oseltamivir in pharmacokinetic and other bioanalytical studies, thereby supporting the broader development and clinical use of this important antiviral agent.[7]

References

- 1. Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 8. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 13. york.ac.uk [york.ac.uk]

- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. This compound | CAS#:1093851-63-8 | Chemsrc [chemsrc.com]

- 17. This compound (phosphate) | C16H31N2O8P | CID 76973242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

Oseltamivir-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of oseltamivir-d5 as an internal standard in the quantitative bioanalysis of the antiviral drug oseltamivir. This document provides a comprehensive overview of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and includes detailed experimental protocols and quantitative data to support its use in pharmacokinetic and bioequivalence studies.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly in complex biological matrices such as plasma, saliva, and urine, variability can be introduced at multiple stages, including sample extraction, chromatographic separation, and mass spectrometric ionization. To ensure accuracy and precision, an internal standard (IS) is employed. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of oseltamivir.[1]

This compound is chemically identical to oseltamivir, with the exception that five hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer. However, its physicochemical properties are nearly identical, meaning it co-elutes with oseltamivir during chromatography and exhibits similar behavior during sample preparation and ionization.[1] By adding a known concentration of this compound to each sample, it serves as a reliable reference to correct for any analytical variations, thereby enhancing the robustness and reliability of the quantification.

Oseltamivir's Therapeutic Mechanism of Action: A Brief Overview

Oseltamivir is an antiviral prodrug administered as oseltamivir phosphate. In the body, it is rapidly hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2][3] Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. This enzyme is crucial for the release of newly formed viral particles from infected host cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells.

Quantitative Analysis of Oseltamivir using this compound

LC-MS/MS is the most widely used technique for the quantification of oseltamivir and its active metabolite in biological matrices due to its high sensitivity and selectivity.[1] The use of this compound as an internal standard is a critical component of these validated methods.

Mass Spectrometry Parameters

The core of the LC-MS/MS method lies in the specific detection of the analyte and its internal standard using multiple reaction monitoring (MRM). In positive electrospray ionization (ESI+) mode, the precursor ions ([M+H]+) of oseltamivir and this compound are selected and fragmented to produce specific product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oseltamivir | 313.1 | 166.2 |

| This compound (Internal Standard) | 318.1 | 171.2 |

| Oseltamivir Carboxylate | 285.1 | 138.1 |

| Oseltamivir Carboxylate-C13-d3 (IS) | 289.2 | 138.4 |

Table 1: Representative Mass Spectrometry Transitions for Oseltamivir and its Deuterated Internal Standard.[1][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of oseltamivir in a biological sample using this compound as an internal standard.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Isotopic Labeling of Oseltamivir: A Technical Guide to the Synthesis of Oseltamivir-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Oseltamivir-d5, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the antiviral drug oseltamivir. The synthetic route described is an adaptation of the industrially relevant Karpf/Trussardi synthesis, commencing with the esterification of (-)-shikimic acid. The introduction of the deuterium label is achieved in the initial step through the use of deuterated ethanol. This guide provides detailed experimental protocols, comprehensive data tables, and visualizations to facilitate the replication of this synthesis in a research setting.

Synthetic Strategy and Workflow

The synthesis of this compound follows a multi-step pathway starting from the readily available chiral precursor, (-)-shikimic acid. The key strategic decision for isotopic labeling is the introduction of the deuterated ethyl group at the very beginning of the synthesis. This is accomplished by using ethanol-d5 in a Fischer esterification reaction with (-)-shikimic acid. The subsequent steps largely follow the established Karpf/Trussardi route, which involves the formation of an epoxide, aziridination, and finally, ring-opening to introduce the characteristic 3-pentyloxy side chain of oseltamivir.

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Oseltamivir-d5: A Technical Guide to Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Oseltamivir-d5, a deuterated internal standard essential for the accurate quantification of the antiviral drug Oseltamivir. This document outlines the typical specifications found in a Certificate of Analysis (CoA) and details the rigorous experimental protocols used to assess its purity. The methodologies described herein are fundamental for ensuring the reliability and reproducibility of research and development activities involving Oseltamivir.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of the material. It provides a summary of the results of various analytical tests performed on a specific batch. The following table summarizes the typical tests and specifications.

Table 1: Representative Certificate of Analysis for this compound

| Test | Method | Specification |

| Appearance | Visual Inspection | White to Off-White Solid |

| Solubility | Visual Inspection | Soluble in Methanol, Acetonitrile, DMSO |

| Identity | ||

| ¹H NMR | Conforms to structure | |

| Mass Spectrometry | Conforms to structure | |

| Purity | ||

| HPLC | ≥ 98.0% | |

| Mass Spectrometry (Isotopic Purity) | ≥ 99% Deuterium incorporation | |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Purity Assessment: Detailed Methodologies

The determination of this compound purity is a critical step to ensure its suitability as an internal standard. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-deuterated Oseltamivir and other related impurities.

Experimental Protocol: HPLC

A reversed-phase HPLC method is typically employed for the purity analysis of this compound.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for its ability to separate compounds of moderate polarity.[1]

-

Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M bicarbonate buffer, pH 10) and an organic modifier like acetonitrile.[1]

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.[1]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[1]

-

Injection Volume: A small injection volume, such as 10 µL, is used.

-

Detection: UV detection at a wavelength where Oseltamivir absorbs, commonly 220 nm or 254 nm, is employed.[1]

-

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm[1] |

| Mobile Phase | 30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer, pH 10[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm[1] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique that confirms the identity of this compound by providing its molecular weight and fragmentation pattern. It is also the definitive method for determining its isotopic purity.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically in the range of 1-10 ng/mL.

-

LC Conditions: The LC conditions are often similar to those used for HPLC analysis to achieve good separation.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is typically used as Oseltamivir contains basic amine groups that are readily protonated.

-

Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its sensitivity and selectivity.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation. For this compound, the transition would be from the deuterated precursor ion to a specific product ion. A representative MRM transition for Oseltamivir is m/z 313.1 → 166.2, and for this compound, it would be m/z 318.1 → 171.2.[2]

-

-

Data Analysis: The mass spectrum will confirm the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure. Isotopic purity is determined by comparing the signal intensity of the deuterated parent ion to any residual non-deuterated parent ion.

Table 3: LC-MS/MS Method Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole |

| Precursor Ion (m/z) for this compound | 318.1[2] |

| Product Ion (m/z) for this compound | 171.2[2] |

| Precursor Ion (m/z) for Oseltamivir | 313.1[2] |

| Product Ion (m/z) for Oseltamivir | 166.2[2] |

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the same compound.[3]

Experimental Protocol: qNMR

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from this compound.

-

Dissolve both the this compound and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

-

Ensure quantitative conditions are met, which includes a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) and a calibrated 90° pulse.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

-

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Table 4: qNMR Method Parameters

| Parameter | Condition |

| Spectrometer | ≥ 400 MHz |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic Acid or 1,4-Dinitrobenzene |

| Relaxation Delay (d1) | ≥ 30 seconds (or 5 x T₁) |

| Pulse Angle | 90° |

| Number of Scans | ≥ 16 |

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Caption: Logical relationship of tests in a Certificate of Analysis.

Caption: Workflow for the comprehensive purity assessment of this compound.

References

- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Deuterium Distinction: A Technical Guide to the Mass Shift of Oseltamivir-d5 in Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the mass shift observed between the antiviral drug oseltamivir and its deuterated isotopologue, Oseltamivir-d5. The deliberate incorporation of deuterium atoms into the oseltamivir molecule serves a critical role in modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), by providing a highly effective internal standard for accurate quantification in complex biological matrices.

Core Principles: Isotopic Labeling and Mass Spectrometry

Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope, is a cornerstone of quantitative mass spectrometry. In the case of this compound, five hydrogen atoms (¹H) in the ethyl ester group have been replaced with deuterium atoms (²H or D). This substitution results in a predictable increase in the molecular mass of the molecule without significantly altering its chemical properties, chromatographic retention time, or ionization efficiency.

The mass difference, or mass shift, between the unlabeled analyte (oseltamivir) and the labeled internal standard (this compound) allows the mass spectrometer to differentiate and independently measure the two compounds, even when they co-elute from the liquid chromatography column. This co-elution is advantageous as the internal standard experiences similar matrix effects and extraction recovery variations as the analyte, enabling reliable correction and leading to enhanced precision and accuracy in quantitative assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for oseltamivir and this compound, crucial for developing and interpreting mass spectrometric methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Oseltamivir | C₁₆H₂₈N₂O₄ | 312.41[1] |

| This compound | C₁₆H₂₃D₅N₂O₄ | 317.44[2] |

Table 1: Molecular Properties of Oseltamivir and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |

| Oseltamivir | 313.1 / 313.3[3][4] | 166.1 / 166.2[3][4] | - |

| This compound | 318.1[3][5] | 171.2[3][5] | +5 |

Table 2: Typical Mass Spectrometric Transitions in Positive Ionization Mode

Visualizing the Mass Shift and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationship of the mass shift and a typical experimental workflow for the analysis of oseltamivir using this compound.

Caption: Mass Shift of this compound vs. Oseltamivir.

Caption: Experimental Workflow for Oseltamivir Analysis.

Detailed Experimental Protocol: A Representative Method

The following is a representative experimental protocol for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma using LC-MS/MS with deuterated internal standards. This protocol is a composite of methodologies described in the scientific literature.[3][4][5][6]

1. Sample Preparation (Solid Phase Extraction)

-

To 200 µL of human plasma, add 50 µL of a working solution of this compound (and the internal standard for oseltamivir carboxylate).

-

Vortex the sample for 15 seconds.

-

Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

-

Centrifuge the samples at approximately 3200 x g for 2 minutes at 10°C.

-

Precondition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm) is commonly used.[3]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% formic acid in water (e.g., 60:40, v/v).[3]

-

Flow Rate: A flow rate of 0.7 mL/min is often employed.[3]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of oseltamivir to this compound against the concentration of the oseltamivir calibration standards.

-

The concentration of oseltamivir in the unknown samples is then determined from this calibration curve.

Conclusion

The use of this compound as an internal standard in the mass spectrometric analysis of oseltamivir is a robust and reliable method that leverages the principles of stable isotope dilution. The distinct mass shift of +5 Da provides the necessary specificity for accurate differentiation and quantification. The detailed experimental protocols and understanding of the underlying principles outlined in this guide are essential for researchers and drug development professionals to implement and interpret bioanalytical data for oseltamivir, ensuring the quality and integrity of pharmacokinetic and other clinical studies.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. sussex-research.com [sussex-research.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Oseltamivir-d5 for Viral Neuraminidase Inhibition Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Oseltamivir and its deuterated analog, Oseltamivir-d5, in the context of viral neuraminidase inhibition studies. It covers the fundamental mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and the critical role of this compound in pharmacokinetic analysis.

Introduction: Targeting Influenza Virus Neuraminidase

Influenza remains a significant global health threat, driven by the virus's ability to evolve and evade existing immunity. The influenza virus possesses two key surface glycoproteins: hemagglutinin (HA), which facilitates viral entry into host cells, and neuraminidase (NA), an enzyme crucial for the release of newly formed virus particles from infected cells. By cleaving sialic acid residues on the host cell surface, NA allows progeny virions to detach and spread the infection. This function makes neuraminidase a prime target for antiviral drug development.

Oseltamivir (marketed as Tamiflu®) is a potent and selective inhibitor of influenza A and B virus neuraminidases.[1] It is administered as an inactive ethyl ester prodrug, oseltamivir phosphate, which is rapidly absorbed and converted by hepatic esterases into its active form, oseltamivir carboxylate (OC).[2]

In the rigorous process of drug development and virological research, precise quantification of the parent drug and its active metabolite in biological systems is paramount. This is where isotopically labeled internal standards, such as this compound, become indispensable tools. This compound, a deuterated version of the parent drug, is chemically identical in its inhibitory function but distinguishable by mass. Its primary role is not as a therapeutic agent itself, but as an internal standard in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate and precise measurement of oseltamivir concentrations in pharmacokinetic and bioequivalence studies.[1][3]

Mechanism of Neuraminidase Inhibition

Oseltamivir's therapeutic effect is mediated by its active metabolite, oseltamivir carboxylate. This molecule acts as a competitive inhibitor of the viral neuraminidase enzyme.[1] It is designed to mimic the natural substrate of the enzyme, sialic acid, allowing it to bind with high affinity to the enzyme's active site. This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, effectively trapping the newly replicated virions on the cell membrane and preventing their release and subsequent infection of other cells.[1]

Experimental Protocols

In Vitro: Fluorometric Neuraminidase Inhibition Assay

This assay is widely used to determine the concentration of an inhibitor required to reduce NA activity by 50% (IC50). It relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5] When MUNANA is cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Methodology:

-

Virus Preparation: The test influenza virus is diluted in an assay buffer to a concentration that yields a linear fluorescent signal over the assay duration.

-

Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to create a range of concentrations (e.g., 0 nM to 30,000 nM).[4]

-

Incubation: 50 µL of the diluted virus is added to wells of a 96-well plate. 50 µL of each inhibitor dilution is then added. The plate is gently mixed and incubated at room temperature for 45 minutes.[4]

-

Substrate Addition: 50 µL of 300 µM MUNANA substrate is added to each well. The plate is mixed and incubated at 37°C for 60 minutes.[4][5]

-

Reaction Termination: The reaction is stopped by adding 100 µL of a stop solution (e.g., NaOH in ethanol).[4]

-

Fluorescence Reading: The plate is read using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]

-

Data Analysis: The fluorescence units are plotted against the inhibitor concentration, and the IC50 value is calculated using a dose-response curve fitting model.

In Vivo: Mouse Model of Influenza Infection

Animal models are essential for evaluating the efficacy of antiviral compounds in a living system. The mouse model is commonly used to assess reductions in viral replication and inflammation following oseltamivir treatment.

Methodology:

-

Animal Model: BALB/c mice are commonly used for influenza studies.[6]

-

Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of an influenza virus strain (e.g., a laboratory-adapted H3N1 or H1N1 strain).[6][7]

-

Treatment Regimen: Oseltamivir is administered orally via gavage. Dosing can begin pre-infection (prophylaxis) or post-infection (treatment). A typical treatment dose is 10 mg/kg/day, administered twice daily for 5-10 days.[6][7] A control group receives a vehicle (e.g., PBS).

-

Monitoring: Mice are monitored daily for morbidity, including weight loss and signs of illness.[7]

-

Endpoint Analysis: At specific time points (e.g., days 3, 5, and 7 post-infection), subgroups of mice are euthanized.[6]

Bioanalysis: Pharmacokinetic Studies Using LC-MS/MS

Pharmacokinetic (PK) studies measure how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies are critical for determining appropriate dosing regimens. The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of oseltamivir and its metabolite, oseltamivir carboxylate, in biological matrices.[1]

Methodology:

-

Sample Collection: Following administration of oseltamivir to subjects (human or animal), blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.[8]

-

Sample Preparation (Solid Phase Extraction):

-

A known amount of the internal standard solution (containing this compound and its deuterated carboxylate metabolite) is added to 200-300 µL of each plasma sample.[1][3]

-

The samples are processed using solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other interfering substances.[1]

-

-

LC-MS/MS Analysis:

-

Chromatography: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes (Oseltamivir, Oseltamivir Carboxylate) and their corresponding internal standards (this compound, Oseltamivir Carboxylate-d3) are separated on a C18 analytical column.[1]

-

Mass Spectrometry: The separated compounds are ionized (typically using positive electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions (m/z) are monitored for each analyte and its internal standard.[9][10]

-

-

Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a standard curve.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. cmaj.ca [cmaj.ca]

- 9. Pharmacokinetics and Diffusion into Sputum of Oseltamivir and Oseltamivir Carboxylate in Adults with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide for the Preliminary Investigation of Oseltamivir-d5 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the preliminary investigation of Oseltamivir-d5 in various biological matrices. While this compound is extensively used as an internal standard in pharmacokinetic studies of Oseltamivir, this document proposes a focused investigation of this compound as the primary analyte. Such a study is crucial for understanding its stability, and potential metabolic fate, and for establishing a robust bioanalytical method for its quantification, which is fundamental for any future non-clinical or clinical evaluations.

The strategic substitution of hydrogen with deuterium atoms in a drug molecule can significantly alter its pharmacokinetic profile, primarily by slowing down metabolic processes due to the kinetic isotope effect.[1][2][3][][5] This can lead to a longer half-life, increased exposure, and potentially a more favorable safety profile.[3] Therefore, a thorough bioanalytical investigation of this compound is the foundational step in exploring its potential as a modified therapeutic agent.

Bioanalytical Method Development and Validation

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates.[6][7][8][9]

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol details a validated method for the determination of this compound in human plasma using LC-MS/MS.

1.1.1. Materials and Reagents:

-

This compound (analyte) and Oseltamivir (as internal standard, IS) reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid-phase extraction (SPE) cartridges

1.1.2. Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

1.1.3. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 25 µL of the internal standard working solution (Oseltamivir in methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

1.1.4. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |

| Column Temperature | 40°C |

1.1.5. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | To be determined (e.g., m/z 318.2 -> 171.2) |

| MRM Transition (Oseltamivir - IS) | e.g., m/z 313.2 -> 166.2 |

| Collision Energy | To be optimized for each transition |

| Source Temperature | 500°C |

Quantitative Data Summary

The following tables summarize the expected validation parameters for the bioanalytical method, based on typical performance characteristics observed for similar assays.[7][8][9]

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | Human Plasma | 0.5 - 500 | ≥ 0.995 |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | Human Plasma | LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| LQC | 1.5 | < 15 | < 15 | 85 - 115 | ||

| MQC | 75 | < 15 | < 15 | 85 - 115 | ||

| HQC | 400 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Human Plasma | LQC | 1.5 | > 80 | 85 - 115 |

| HQC | 400 | > 80 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the bioanalysis of this compound.

Oseltamivir's Mechanism of Action Pathway

Oseltamivir is a prodrug that is converted to its active form, Oseltamivir Carboxylate, which inhibits the neuraminidase enzyme of the influenza virus.[10] As deuteration is not expected to alter the pharmacodynamic properties, the signaling pathway for this compound would be identical.

Caption: Mechanism of action of this compound.

Stability Assessment

A critical component of this preliminary investigation is to assess the stability of this compound in biological matrices under various conditions.

4.1. Experimental Protocol: Stability Assessment

-

Freeze-Thaw Stability: Analyze quality control (QC) samples after three freeze-thaw cycles.

-

Short-Term Stability: Analyze QC samples kept at room temperature for a defined period (e.g., 24 hours).

-

Long-Term Stability: Analyze QC samples stored at -80°C for an extended duration (e.g., 1, 3, and 6 months).

-

Post-Preparative Stability: Analyze processed samples (reconstituted extracts) that have been stored in the autosampler for a specific time (e.g., 48 hours).

The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Conclusion

This technical guide provides a robust framework for the preliminary investigation of this compound in biological matrices. The detailed experimental protocols for bioanalytical method development, validation, and stability assessment will enable researchers to generate high-quality, reliable data. The successful completion of these studies is a prerequisite for any further exploration of this compound's pharmacokinetic profile and its potential as a deuterated therapeutic agent. The provided visualizations offer a clear overview of the experimental workflow and the established mechanism of action. This foundational work will pave the way for a deeper understanding of the effects of deuteration on this important antiviral compound.

References

- 1. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioscientia.de [bioscientia.de]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oseltamivir-d5: A Technical Guide to Stability and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Oseltamivir-d5, a deuterated isotopologue of the antiviral medication Oseltamivir. The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this compound.

Disclaimer: Publicly available, comprehensive stability data specifically for this compound is limited. The majority of the stability and degradation data presented in this guide is based on studies conducted on Oseltamivir and Oseltamivir Phosphate. Due to the isotopic substitution of deuterium for protium, the chemical properties and stability profile of this compound are expected to be highly analogous to its non-deuterated counterpart. However, researchers should consider performing their own stability assessments for their specific experimental conditions.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. Supplier recommendations and data from related compounds suggest the following conditions.

Table 1: Recommended Storage Conditions for this compound

| Form | Condition | Temperature | Duration |

| Solid (Neat Compound) | Refrigerator | 2-8°C | Long-term |

| Ambient | Room Temperature | Short-term (e.g., shipping)[1] | |

| In Plasma (Solution) | Room Temperature | ~25°C | Stable for at least 4 hours[2] |

| Frozen | -80°C | Stable for at least 31 days[2] | |

| Freeze-Thaw Cycles | -80°C to Room Temp. | Stable for at least three cycles[2] | |

| Extemporaneous Oral Suspension (from capsules) | Refrigerated | 2-8°C | Up to 6 weeks[3] |

| Room Temperature | "do not store above 25 °C" | Up to 3 weeks (21 days)[3] |

Stability Profile of Oseltamivir

Forced degradation studies on Oseltamivir provide insight into its potential degradation pathways under various stress conditions. These pathways are expected to be the same for this compound.

Table 2: Summary of Oseltamivir Phosphate Stability under Stress Conditions

| Stress Condition | Reagent/Details | Temperature | Duration | Degradation |

| Acidic Hydrolysis | 1.0 N HCl | 80°C | 30 min | ~74%[4] |

| 0.1 N HCl | 80°C | 30 min | ~9.86%[4] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 10 min | ~85.2%[4] |

| 0.1 N NaOH | Room Temperature | - | ~4.35%[4] | |

| Oxidative Degradation | 3% v/v H₂O₂ | 80°C | 2 hours | ~96.96%[4] |

| Photolytic Degradation | UV light | - | - | ~1.1% (considered stable)[4] |

Experimental Protocols

The following are representative experimental methodologies for assessing the stability of Oseltamivir, which are directly applicable to this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying Oseltamivir in the presence of its degradation products.

-

Instrumentation: A standard HPLC system with UV detection.

-

Column: X terra C18, 150 mm x 4.6 mm i.d.[5]

-

Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile (30:70 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 237 nm.[5]

-

Column Temperature: Ambient.[5]

-

Sample Preparation: The contents of a capsule are dissolved in a suitable solvent (e.g., water or mobile phase), vigorously shaken, allowed to equilibrate, and then filtered through a 0.22- or 0.45-μm membrane before injection.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This highly sensitive and selective method is ideal for determining Oseltamivir and its active metabolite in biological matrices. This compound is often used as an internal standard in such assays.

-

Instrumentation: An LC-MS/MS system.

-

Extraction: Solid-phase extraction from human plasma.[2]

-

Column: Zorbax SB-C18 (50x4.6mm, 3.5μm).

-

Mobile Phase: A mixture of methanol and 0.1% formic acid (60:40, v/v).[2]

-

Flow Rate: 0.7 mL/min.[2]

-

Internal Standards: this compound and its corresponding deuterated metabolite.[2]

Visualizations

Degradation Pathway of Oseltamivir

The primary degradation pathway for Oseltamivir, an ester prodrug, is hydrolysis to its active metabolite, Oseltamivir Carboxylate. This can occur both enzymatically in vivo and through chemical hydrolysis under certain conditions.

Caption: this compound Degradation Pathway

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study on a pharmaceutical compound like this compound.

Caption: Stability Study Workflow

Decision Tree for this compound Storage

This decision tree provides a logical guide for researchers to determine the appropriate storage conditions for this compound based on its form and intended use duration.

Caption: Storage Decision Tree

References

A Technical Guide to Oseltamivir-d5: Commercial Availability and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Oseltamivir-d5, a deuterated internal standard crucial for the accurate quantification of the antiviral drug Oseltamivir. This document offers a detailed look at supplier specifications, experimental methodologies, and the biochemical pathway of Oseltamivir, serving as an essential resource for researchers in virology, pharmacology, and analytical chemistry.

Commercial Sources and Availability of this compound

This compound is available from a range of specialized chemical suppliers who provide isotopically labeled compounds for research and analytical purposes. It is typically offered as this compound, this compound Phosphate, or this compound Hydrochloride. The choice of salt form may depend on the specific requirements of the analytical method and the solubility characteristics needed. When sourcing this standard, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Below is a summary of commercially available this compound products from various suppliers. Please note that availability and product specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Sussex Research Laboratories Inc. | This compound | N/A | C₁₆H₂₃D₅N₂O₄ | 317.44 | >95% (HPLC)[1] | >95%[1] |

| Clearsynth | This compound | 1093851-63-8 | - | - | High Purity | - |

| Clearsynth | This compound Hydrochloride | 2140263-19-8 | C₁₆H₂₄D₅ClN₂O₄ | 353.90 | High Purity | - |

| Simson Pharma Limited | This compound Phosphate | N/A | - | - | High Quality | - |

| Simson Pharma Limited | This compound Hydrochloride | 204255-09-4 (Unlabelled) | - | - | High Quality | - |

| VIVAN Life Sciences | Oseltamivir D5 | N/A | C₁₆H₂₃D₅N₂O₄ | 317.44 | - | - |

| VIVAN Life Sciences | Oseltamivir phosphate D5 | N/A | C₁₆H₂₆D₅N₂O₈P | 411.42 | - | - |

| MedchemExpress | This compound phosphate | - | C₁₆H₂₆D₅N₂O₈P | 415.43 | ≥98%[2] | - |

| LGC Standards | This compound Phosphate | - | C₁₆H₂₆D₅N₂O₈P | 415.43 | - | - |

| Pharmaffiliates | This compound Phosphate | N/A | C₁₆H₂₆D₅N₂O₈P | 415.43 | - | - |

Experimental Protocols: Quantification of Oseltamivir in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.[3][4]

Materials and Reagents

-

Oseltamivir reference standard

-

Oseltamivir Carboxylate reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized or HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma, add the internal standard solution (this compound).

-

Precipitate proteins by adding a suitable volume of acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridges with methanol followed by water. Load the plasma sample and wash with a low-organic solvent. Elute the analytes with a high-organic solvent.

-

Transfer the supernatant or the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient of 10 mM ammonium formate in water and acetonitrile.[3]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Oseltamivir: Monitor the specific precursor to product ion transition.

-

Oseltamivir Carboxylate: Monitor the specific precursor to product ion transition.

-

This compound: Monitor the specific precursor to product ion transition.

-

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the concentration of Oseltamivir and Oseltamivir Carboxylate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Oseltamivir Mechanism of Action

Oseltamivir is a prodrug that is converted in the liver to its active form, Oseltamivir Carboxylate.[5][6][7][8][9] This active metabolite inhibits the neuraminidase enzyme of the influenza virus.[5][6][7][8][9] Neuraminidase is crucial for the release of newly formed viral particles from infected host cells.[5][6][7][8][9] By blocking this enzyme, Oseltamivir Carboxylate prevents the spread of the virus to other cells.[5][6][7][8][9]

Caption: Mechanism of action of Oseltamivir.

Workflow for Sourcing and Utilizing this compound

The following diagram illustrates a logical workflow for a research laboratory to source and utilize this compound as an internal standard in a quantitative bioanalytical study.

Caption: Workflow for sourcing and utilizing this compound.

References

- 1. sussex-research.com [sussex-research.com]

- 2. This compound phosphate (GS 4104-d5 phosphate) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 8. mims.com [mims.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Note and Protocol: Quantification of Oseltamivir in Human Plasma using Oseltamivir-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oseltamivir is an antiviral prodrug that is hydrolyzed in the body to its active metabolite, oseltamivir carboxylate. It is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. Accurate quantification of oseltamivir in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oseltamivir in human plasma, utilizing its stable isotope-labeled internal standard, Oseltamivir-d5.

Principle

This method employs solid-phase extraction (SPE) to isolate oseltamivir and its internal standard, this compound, from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for oseltamivir and this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Reagents

-

Oseltamivir phosphate (Reference Standard)

-

This compound (Internal Standard)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Oasis® HLB Solid-Phase Extraction Cartridges[2]

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Oseltamivir Stock Solution (1 mg/mL): Accurately weigh 10 mg of oseltamivir phosphate and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Store at -20°C.

4.1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution. Store at -20°C.

4.1.3. Oseltamivir Working Solutions: Prepare serial dilutions of the oseltamivir stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

4.1.4. This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the oseltamivir working solutions into blank human plasma. A typical calibration curve might range from 0.5 to 200 ng/mL.[1] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation (Solid-Phase Extraction)[1][2]

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 200 µL of each plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Condition the Oasis® HLB SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Symmetry C18, 100 mm x 4.6 mm, 5 µm[1] |

| Mobile Phase A | 10 mM Ammonium formate in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Isocratic: 30:70 (A:B)[1] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.0 minutes[1] |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Oseltamivir: m/z 313.2 → 242.2 This compound: m/z 318.2 → 247.2 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Data Analysis

The concentration of oseltamivir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the calibration curve. The concentrations of oseltamivir in the QC and unknown samples are then interpolated from this curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 200 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Extraction Recovery | > 90%[1] |

Experimental Workflow Diagram

Caption: Experimental workflow for oseltamivir quantification.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a quantitative method and not a biological signaling pathway, the following is an illustrative example of a DOT script for a hypothetical drug metabolism pathway, adhering to the specified formatting.

Caption: Oseltamivir metabolism and mechanism of action.

References

Advanced Sample Preparation Techniques for Oseltamivir-d5 in Human Plasma

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Oseltamivir-d5 from human plasma. The methodologies outlined below are essential for accurate bioanalytical studies, including pharmacokinetic and bioequivalence assessments. Three prevalent and validated techniques are detailed: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). This compound is a deuterated analog of Oseltamivir, commonly used as an internal standard in quantitative mass spectrometry-based assays to ensure high accuracy and precision. The protocols provided are applicable for the simultaneous extraction of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, alongside their deuterated internal standards.

I. Introduction to Oseltamivir Bioanalysis

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate. Accurate quantification of both the prodrug and its metabolite in human plasma is crucial for pharmacokinetic studies. A significant challenge in the bioanalysis of Oseltamivir is its susceptibility to ex-vivo conversion to Oseltamivir Carboxylate by human plasma esterases. To mitigate this, blood samples should be collected in tubes containing an esterase inhibitor, such as sodium fluoride, and plasma should be harvested and stored under appropriate cold conditions. The use of a stable, isotopically labeled internal standard like this compound is critical for correcting any variability during the sample preparation and analytical process.

II. Comparative Quantitative Data

The choice of sample preparation technique can significantly impact key analytical parameters such as extraction recovery, matrix effects, and the lower limit of quantification (LLOQ). The following tables summarize quantitative data from various validated methods for Oseltamivir analysis in human plasma, providing a basis for method selection.

Table 1: Comparison of Extraction Recovery and Lower Limit of Quantification (LLOQ)

| Preparation Technique | Analyte | Mean Extraction Recovery (%) | LLOQ (ng/mL) | Reference |

| Solid-Phase Extraction (SPE) | Oseltamivir | 94.4% | 0.5 | [1][2] |

| Oseltamivir Carboxylate | 92.7% | 2.0 | [1][2] | |

| Liquid-Liquid Extraction (LLE) | Oseltamivir | ≥89% | 0.30 | [3][4] |

| Protein Precipitation (PPT) | Oseltamivir | Not Specified | 3.0 | [5] |

| Oseltamivir Carboxylate | Not Specified | 10.0 | [5] |

Table 2: Linearity Ranges for Quantitation

| Preparation Technique | Analyte | Linearity Range (ng/mL) | Reference |

| Solid-Phase Extraction (SPE) | Oseltamivir | 0.5 - 200 | [1][6] |

| Oseltamivir Carboxylate | 2.0 - 800 | [1][6] | |

| Liquid-Liquid Extraction (LLE) | Oseltamivir | 0.3 - 200 | [3][4] |

| Protein Precipitation (PPT) | Oseltamivir | 3 - 300 | [5] |

| Oseltamivir Carboxylate | 10 - 10,000 | [5] |

III. Experimental Protocols

The following are detailed protocols for the three primary sample preparation techniques for this compound in human plasma. These protocols are based on validated methods and can be adapted for specific laboratory conditions and analytical instrumentation.

A. Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly selective and efficient method for cleaning up complex biological samples, resulting in high recovery and minimal matrix effects.[7]

Workflow Diagram:

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]